Methyl 2-(1-(6-methylpyridazin-3-yl)piperidine-3-carboxamido)benzoate

Kinase inhibition Antiviral capsid binding Structure-activity relationship

Methyl 2-(1-(6-methylpyridazin-3-yl)piperidine-3-carboxamido)benzoate (CAS 2309773-16-6) is a synthetic small molecule (C₁₉H₂₂N₄O₃, MW 354.41). It features a pyridazine head group connected to a piperidine ring via a nitrogen linker, which is further substituted at the 3-position with a carboxamide that bridges to a methyl benzoate moiety.

Molecular Formula C19H22N4O3
Molecular Weight 354.41
CAS No. 2309773-16-6
Cat. No. B2968788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(1-(6-methylpyridazin-3-yl)piperidine-3-carboxamido)benzoate
CAS2309773-16-6
Molecular FormulaC19H22N4O3
Molecular Weight354.41
Structural Identifiers
SMILESCC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=CC=C3C(=O)OC
InChIInChI=1S/C19H22N4O3/c1-13-9-10-17(22-21-13)23-11-5-6-14(12-23)18(24)20-16-8-4-3-7-15(16)19(25)26-2/h3-4,7-10,14H,5-6,11-12H2,1-2H3,(H,20,24)
InChIKeyMZTGRCLKRCDSGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(1-(6-methylpyridazin-3-yl)piperidine-3-carboxamido)benzoate (CAS 2309773-16-6): A Pyridazinyl-Piperidine Carboxamide Benzoate Ester Scaffold


Methyl 2-(1-(6-methylpyridazin-3-yl)piperidine-3-carboxamido)benzoate (CAS 2309773-16-6) is a synthetic small molecule (C₁₉H₂₂N₄O₃, MW 354.41) [1]. It features a pyridazine head group connected to a piperidine ring via a nitrogen linker, which is further substituted at the 3-position with a carboxamide that bridges to a methyl benzoate moiety . The compound belongs to a class of pyridazinyl-piperidinyl derivatives explored as kinase inhibitors and antiviral capsid binders. Its structure places it at the intersection of two pharmacologically relevant chemotypes: (i) the pyridazine-3-carboxamide kinase inhibitor scaffold represented by Ensartinib (US Patent 9,296,724), and (ii) the 6-methylpyridazin-3-yl piperidine antiviral scaffold exemplified by Pirodavir (R77975) [2][3].

Why Methyl 2-(1-(6-methylpyridazin-3-yl)piperidine-3-carboxamido)benzoate Cannot Be Generically Substituted by Pirodavir, Ensartinib, or Other Analogs


Despite sharing a common 6-methylpyridazin-3-yl-piperidine substructure, this compound is not interchangeable with Pirodavir or Ensartinib due to critical differences in linker topology, target engagement, and pharmacophoric geometry. The compound incorporates a piperidine-3-carboxamide linkage that connects directly to an ortho-substituted methyl benzoate via an amide bond, whereas Pirodavir employs a piperidine-4-ethoxy linker to a para-substituted ethyl benzoate, and Ensartinib uses a pyridazine-3-carboxamide core with a distinct substitution pattern optimized for ALK kinase binding [1][2][3]. These structural variations fundamentally alter the three-dimensional presentation of the terminal aryl ester, the hydrogen-bonding capacity of the central amide, and the conformational flexibility of the linker, leading to divergent target selectivity profiles [3]. The position of the carboxamide on the piperidine ring (3-position versus 4-substitution) alone has been shown in related pyridazinylpiperidine series to shift selectivity between viral capsid proteins and host kinases [3][4].

Quantitative Comparative Evidence for Methyl 2-(1-(6-methylpyridazin-3-yl)piperidine-3-carboxamido)benzoate (CAS 2309773-16-6)


Piperidine Substitution Position (3-Carboxamide vs. 4-Ethoxy) Determines Biological Target Class Engagement

The target compound features a piperidine-3-carboxamide linkage, a topology that is structurally distinct from the piperidine-4-ethoxy linkage found in Pirodavir (R77975). In the pyridazine-3-carboxamide patent family (US 9,126,947 and US 9,296,724), compounds with piperidine-3-carboxamide substitution patterns are claimed as ALK and c-Met kinase inhibitors, whereas Pirodavir—bearing a piperidine-4-ethoxy linker—is a picornavirus capsid binder with no reported kinase activity [1][2]. The difference in piperidine substitution position (C3 vs. C4) and linker chemistry (carboxamide vs. alkoxy) directs the scaffold toward entirely different protein target classes [1].

Kinase inhibition Antiviral capsid binding Structure-activity relationship

Benzoate Ester Position (ortho-Methyl vs. para-Ethyl) Alters Lipophilic Ligand Efficiency and Metabolic Stability

The target compound carries a methyl ester at the ortho position of the benzoate ring and connects to the piperidine-3-carboxamide via the ortho-amino group. In contrast, Pirodavir bears an ethyl ester at the para position connected via a 4-ethoxyethyl linker. Published SAR studies on Pirodavir analogs demonstrate that both the ester alkyl group (methyl vs. ethyl) and substitution geometry (ortho vs. para) significantly influence lipophilic ligand efficiency (LLE) and in vitro metabolic stability, with ortho-substituted benzoate esters generally exhibiting higher clearance but potentially improved target engagement due to altered conformational preferences [1]. A direct bioisosteric replacement study showed that substituting Pirodavir's ethyl benzoate with a 2-ethoxybenzoxazole (mimicking ortho-substitution effects) shifted the median EC₅₀ against 16 HRV serotypes to 3.88 ng/mL, compared to Pirodavir's reported broader but less potent activity profile [1].

Lipophilic efficiency Metabolic stability Drug design

Amide Linker NH Donor Capacity Differentiates Hydrogen-Bonding Networks from Pirodavir's Ether Linker

The carboxamide linker in the target compound provides an NH hydrogen-bond donor that is absent in Pirodavir's ethoxy linker. In the pyridazine-3-carboxamide kinase inhibitor series (US 9,296,724), the presence of a carboxamide NH is explicitly identified as a structural feature that engages the kinase hinge region through a bidentate hydrogen-bonding motif [1]. Pirodavir's ether oxygen can only serve as a hydrogen-bond acceptor, fundamentally altering the molecular recognition pattern. The difference in hydrogen-bond donor count (ΔHBD = 1) between the two linkers has been shown in kinase selectivity panels to alter off-target profiles by 5- to 50-fold across multiple kinases [1].

Hydrogen bonding Target engagement Molecular recognition

Polyprotein Target Engagement Profile: Target Compound vs. Pirodavir in Poliovirus Assays

The target compound is annotated in DrugBank as interacting with Genome polyproteins of Poliovirus type 1 (strain Mahoney) and Poliovirus type 3 (strains P3/Leon/37 and P3/Leon 12A) [1]. Pirodavir (R77975) has publicly available quantitative poliovirus EC₅₀ data: PV1 EC₅₀ = 10 ± 1 µM, PV2 EC₅₀ = 1.7 ± 0.1 µM, PV3 EC₅₀ = 0.56 ± 0.03 µM, with CC₅₀ > 100 µM (therapeutic index >10–>179) [2]. The Pirodavir analog R78206, which incorporates structural modifications to the benzoate ester region, shows improved potency: PV1 EC₅₀ = 0.76 ± 0.18 µM, PV2 EC₅₀ = 0.22 ± 0.19 µM, PV3 EC₅₀ = 0.11 ± 0.10 µM [2]. While quantitative EC₅₀ data for the target compound in poliovirus assays are not publicly available, its structural differences—piperidine-3-carboxamide-ortho-methyl benzoate versus Pirodavir's piperidine-4-ethoxy-para-ethyl benzoate—are expected to produce a distinct potency and selectivity fingerprint based on the known SAR of this chemotype [2][3].

Poliovirus inhibition Capsid binding Antiviral potency

Kinase Selectivity Profile: Differentiation from Ensartinib via Scaffold Topology

The target compound incorporates a piperidine-3-carboxamide-benzamide motif that is absent from Ensartinib (X-396), which instead bears a 6-amino-5-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-N-(4-((3R,5S)-3,5-dimethylpiperazine-1-carbonyl)phenyl)pyridazine-3-carboxamide structure [1]. Ensartinib is a potent dual ALK/MET inhibitor with reported IC₅₀ values of <0.4 nM (ALK) and 0.74 nM (MET) . The target compound's piperidine-3-carboxamide-benzamide scaffold represents a simpler, more modular chemotype that lacks the chiral ethoxy linker and dimethylpiperazine moiety critical for Ensartinib's high potency [1]. This structural simplification may result in lower kinase potency but offers advantages in synthetic tractability and the ability to explore chemical space not accessible within the Ensartinib scaffold [1][2].

ALK inhibition Kinase selectivity Lead optimization

Molecular Weight and Physicochemical Property Differentiation from Closest Analogs

The target compound (MW 354.41, C₁₉H₂₂N₄O₃) [1] occupies a distinct physicochemical space compared to its closest commercially available analogs. Pirodavir (MW 369.47, C₂₁H₂₇N₃O₃) is larger and more lipophilic (one additional rotatable bond via the ethoxy linker), while Ensartinib (MW 560.08, C₂₆H₂₇Cl₂FN₆O₃) is substantially larger and halogenated [2][3]. The target compound's lower molecular weight (354 vs. 369–560) and absence of halogen atoms result in a different calculated logP and topological polar surface area (TPSA), which influence membrane permeability, solubility, and pharmacokinetic properties. Within the Xcovery patent family (US 9,296,724), compounds in the MW range of 350–400 are positioned as lead-like starting points for optimization, distinct from the drug-like end products represented by Ensartinib.

Physicochemical properties Drug-likeness Lead selection

Recommended Application Scenarios for Methyl 2-(1-(6-methylpyridazin-3-yl)piperidine-3-carboxamido)benzoate Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation: Modular Scaffold for ALK/c-Met SAR Expansion

The target compound's piperidine-3-carboxamide-ortho-methyl benzoate topology, disclosed within the Xcovery patent family (US 9,296,724; US 9,126,947) as a kinase inhibitor scaffold, makes it suitable as a starting point for ALK or c-Met inhibitor lead generation programs [1][2]. Unlike Ensartinib, which is a fully optimized clinical candidate with sub-nanomolar ALK IC₅₀, this compound provides a simpler, lower-MW scaffold (354 vs. 560 g/mol) that allows systematic exploration of SAR through independent modification of the pyridazine head group, the piperidine-3-carboxamide linker, and the benzoate ester terminus. Its carboxamide NH provides the critical hinge-binding hydrogen-bond donor absent in Pirodavir's ether linker, making it a more relevant template for kinase-focused design [1].

Antiviral Capsid-Binder SAR: Probing the Effect of Benzoate Ester Position and Carboxamide Linker on Poliovirus Potency

The compound's annotated interaction with Poliovirus type 1 and type 3 Genome polyproteins [3], combined with its structural divergence from Pirodavir (piperidine-3-carboxamide vs. 4-ethoxy; ortho-methyl benzoate vs. para-ethyl benzoate), positions it as a valuable probe for dissecting the SAR of the pyridazinyl-piperidine capsid binder pharmacophore. Published data show that benzoate region modifications in this chemotype can shift poliovirus EC₅₀ by >10-fold (e.g., R78206 PV1 EC₅₀ = 0.76 µM vs. Pirodavir PV1 EC₅₀ = 10 µM) [4]. The target compound's unique combination of an amide linker and ortho-methyl ester geometry provides an SAR data point not currently covered by published Pirodavir analogs, enabling exploration of how hydrogen-bonding capacity at the linker position alters capsid binding affinity and antiviral selectivity.

Property-Driven Lead Optimization: Low-MW, Halogen-Free Entry Point for Fragment-Based Design

With MW = 354.41 and zero halogen atoms, the target compound occupies lead-like physicochemical space (MW < 400, no halogens) distinct from the larger, halogenated Ensartinib (MW 560, 2 Cl, 1 F) and the heavier Pirodavir (MW 369) [5][6][7]. This makes it suitable for fragment-based or property-driven optimization campaigns where maintaining favorable ADME properties (lower logP, higher solubility) is a priority. The compound's modular architecture—three independently modifiable regions (pyridazine, piperidine-carboxamide, benzoate ester)—allows efficient parallel synthesis for rapid property optimization without the synthetic complexity of Ensartinib's chiral ethoxy linker and dimethylpiperazine substituent [1].

Chemical Biology Tool Compound: Profiling Kinase vs. Capsid Binder Selectivity Switches

The compound sits at the structural intersection of kinase inhibitor and capsid binder chemotypes. This dual potential makes it a useful chemical biology tool for identifying the structural determinants that govern selectivity between host kinases and viral capsid proteins. By comparing the target engagement profiles of this compound, Pirodavir (selective capsid binder), and Ensartinib (selective kinase inhibitor) across broad kinase panels and viral target assays, researchers can map the structural features responsible for target class selectivity switches—specifically, the role of the piperidine substitution position (3- vs. 4-), the linker chemistry (carboxamide vs. ether), and the benzoate geometry (ortho vs. para) [1][4].

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